

Unveiling the Molecular Architecture of 11-Hydroxygelsenicine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B14853802

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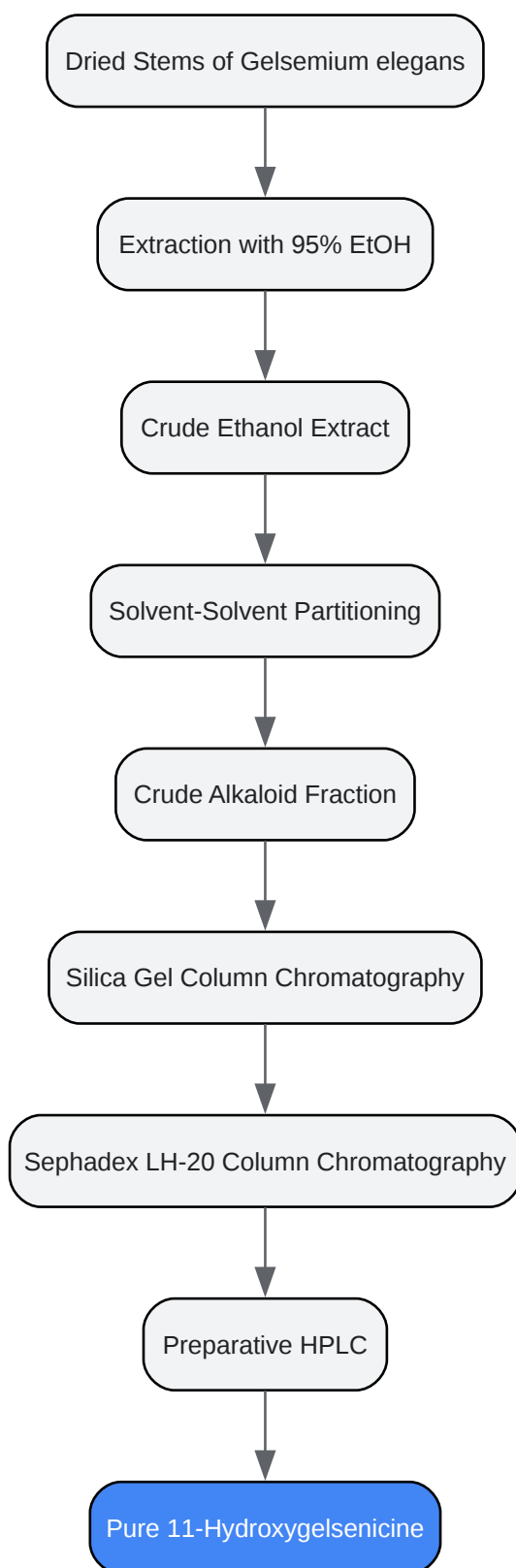
This guide provides an in-depth examination of the chemical structure elucidation of **11-Hydroxygelsenicine**, a gelsedine-type indole alkaloid. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the elucidation process, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Isolation of 11-Hydroxygelsenicine

11-Hydroxygelsenicine was isolated from the ethanol extract of the stems of *Gelsemium elegans*. The isolation procedure involved a multi-step process combining various chromatographic techniques to separate the complex mixture of alkaloids present in the plant material.

Experimental Protocol: Plant Material Extraction and Alkaloid Isolation

The dried and powdered stems of *Gelsemium elegans* were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between different solvents to separate compounds based on their polarity. The alkaloid-rich fraction was further purified using a sequence of column chromatography techniques, including silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **11-Hydroxygelsenicine**.



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Figure 1: General workflow for the isolation of **11-Hydroxygelsenicine**.

Spectroscopic Data and Structure Elucidation

The chemical structure of **11-Hydroxygelsenicine** was determined through a comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry

High-Resolution Mass Spectrometry provided the molecular formula for **11-Hydroxygelsenicine**.

Parameter	Value
Ionization Mode	ESI-MS (Positive)
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₄
Measured m/z	[M+H] ⁺
Calculated Mass	341.1496

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The assignments were confirmed with the aid of 2D NMR experiments, including HSQC, HMBC, and ¹H-¹H COSY.

Table 1: ¹H NMR Data for **11-Hydroxygelsenicine** (in CDCl₃)

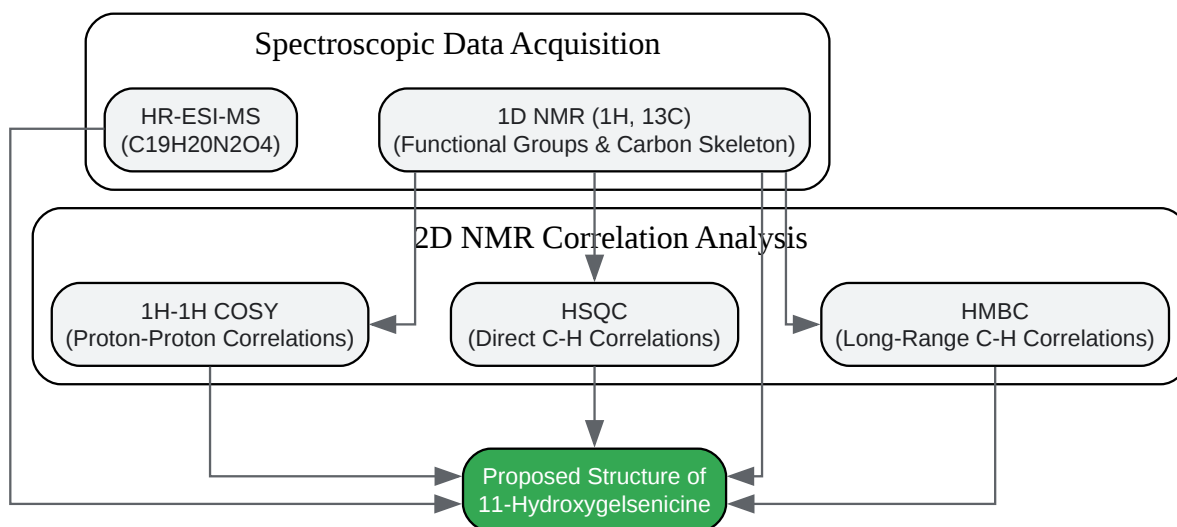
Position	δ H (ppm)	Multiplicity	J (Hz)
5	3.85	d	7.0
6	2.15	m	
7	7.30	d	7.5
9	7.15	t	7.5
10	6.90	t	7.5
12	6.85	d	7.5
14	4.50	br s	
15	2.50	m	
16	3.95	d	5.0
17a	3.20	dd	12.0, 4.5
17b	2.90	d	12.0
19	1.10	t	7.5
20	5.90	q	7.5
N-OCH ₃	3.90	s	

Table 2: ¹³C NMR Data for **11-Hydroxygelsenicine** (in CDCl₃)

Position	δC (ppm)
2	178.5
3	55.0
5	78.0
6	35.0
7	128.0
8	122.0
9	125.0
10	118.0
11	145.0
12	110.0
13	140.0
14	75.0
15	45.0
16	85.0
17	50.0
19	14.0
20	130.0
21	60.0
N-OCH ₃	63.0

Structure Elucidation Pathway

The elucidation of the structure of **11-Hydroxygelsenicine** was a logical process based on the interpretation of spectroscopic data.



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Figure 2: Logical flow of structure elucidation from spectroscopic data.

The molecular formula established by HR-ESI-MS provided the elemental composition. The ^1H and ^{13}C NMR data suggested the presence of a gelsedine-type indole alkaloid skeleton. Key HMBC correlations from the aromatic protons to the quaternary carbons of the oxindole moiety, along with correlations within the polycyclic cage-like structure, allowed for the unambiguous assignment of the complete chemical structure of **11-Hydroxygelsenicine**. The position of the additional hydroxyl group at C-11 was confirmed by key HMBC correlations.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com